molecular formula C11H17BrCl2N2 B2415052 (S)-1-(3-Bromobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 1286208-86-3

(S)-1-(3-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2415052
CAS No.: 1286208-86-3
M. Wt: 328.08
InChI Key: BLLPNFOWOSEOSB-IDMXKUIJSA-N
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Description

(S)-1-(3-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine and 3-bromobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.

    (S)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness: (S)-1-(3-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

IUPAC Name

(3S)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLPNFOWOSEOSB-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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